2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl-
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Overview
Description
2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- is an organic compound with the molecular formula C₃₅H₂₆O and a molecular weight of 462.5803 g/mol . It is characterized by the presence of five phenyl groups attached to a cyclopentadienol ring, making it a highly substituted cyclopentadiene derivative .
Preparation Methods
The synthesis of 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- can be achieved through various synthetic routes. One common method involves the reaction of cyclopentadienone with phenylmagnesium bromide (Grignard reagent) under controlled conditions . The reaction typically requires anhydrous conditions and is carried out at low temperatures to prevent side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include organolithium reagents, which can add to the cyclopentadienone ring to form addition products . For example, the reaction with phenyllithium can yield 1,2,3,4,5-pentaphenyl-2,4-cyclopentadien-1-ol . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex organic molecules . In materials science, it has been used as a dopant for poly(3-alkylthiophene) diodes to enhance their electroluminescence efficiency . Additionally, it has applications in the preparation of monodisperse and highly fluorescent silica nanoparticles . Its unique structure and reactivity make it a valuable compound for various research fields.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- involves its ability to undergo conjugate addition reactions with organolithium reagents . The steric hindrance of the phenyl groups plays a key role in controlling these reactions . The molecular targets and pathways involved in these reactions are primarily related to the formation of addition products through nucleophilic attack on the cyclopentadienone ring .
Comparison with Similar Compounds
Similar compounds to 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- include 2,3,4,5-tetraphenylcyclopentadienone and 1,2,3,4,5-pentacarbomethoxycyclopentadiene . These compounds share structural similarities but differ in the number and type of substituents on the cyclopentadiene ring. The uniqueness of 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- lies in its highly substituted nature, which imparts distinct reactivity and applications compared to its analogs .
Properties
IUPAC Name |
1,2,3,4,5-pentakis-phenylcyclopenta-2,4-dien-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H26O/c36-35(30-24-14-5-15-25-30)33(28-20-10-3-11-21-28)31(26-16-6-1-7-17-26)32(27-18-8-2-9-19-27)34(35)29-22-12-4-13-23-29/h1-25,36H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIFNJNDIHZLRLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)O)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H26O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40348332 |
Source
|
Record name | 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137-74-8 |
Source
|
Record name | 2,4-Cyclopentadien-1-ol, 1,2,3,4,5-pentaphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40348332 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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